3-(Fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine
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Overview
Description
3-(Fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C10H14FNS and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study focused on the synthesis, crystal structure, and DFT study of compounds related to fluorinated pyrrolidines. These compounds were obtained through a three-step substitution reaction, and their structures were confirmed using various spectroscopic methods. Single-crystal X-ray diffraction and DFT calculations were employed to analyze their molecular structures, electrostatic potential, and frontier molecular orbitals, revealing some of their physicochemical properties (Huang et al., 2021).
Heterocyclic Compound Applications
Pyrrolidines are important heterocyclic organic compounds with applications in medicine, such as dyes or agrochemical substances. The study of pyrrolidines chemistry, including fluorinated variants, is crucial for advancing in these areas. A paper discusses the synthesis of pyrrolidines in [3+2] cycloaddition reactions, highlighting the versatile applications of these compounds in various industries (Żmigrodzka et al., 2022).
Electropolymerization and Supercapacitors
Research into electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors explores the potential of fluorinated pyrrolidine derivatives in energy storage technologies. This study indicates the promising application of such compounds in developing advanced materials for supercapacitors, underscoring the importance of structural modification for enhanced performance (Biso et al., 2008).
Organic Synthesis and Catalysis
The synthesis of novel spiro-pyrido-pyrrolizines and pyrrolidines through cycloaddition reactions demonstrates the utility of fluorinated pyrrolidines as intermediates in creating bioactive molecules. Such compounds exhibit antimycobacterial activity, highlighting their potential in pharmaceutical development (Kumar et al., 2009).
Properties
IUPAC Name |
3-(fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOOAOPQGIKSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CNCC2CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.